(3-Fluoro-4-methylphenyl)hydrazine

Medicinal Chemistry Drug Discovery Computational Chemistry

This compound is a fluorinated arylhydrazine with a unique 3-fluoro-4-methyl substitution pattern that alters electronic and steric properties, unlike unsubstituted or differently halogenated analogs. It is used as a key precursor for nitrogen-rich heterocycles (pyrazoles, indoles) in medicinal chemistry and agrochemical research. Its computed XLogP of 1.6 and TPSA of 38.1 Ų make it ideal for tuning lipophilicity and blood-brain barrier penetration. Procure as a stable hydrochloride salt for improved handling. Ensure your synthesis outcomes by choosing this non-fungible intermediate.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 687971-90-0
Cat. No. B1333272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methylphenyl)hydrazine
CAS687971-90-0
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NN)F
InChIInChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3
InChIKeyPNRQXRHFMKMXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3-Fluoro-4-methylphenyl)hydrazine (CAS 687971-90-0) is a Strategic Building Block for Fluorinated Heterocycles and Bioactive Molecule Synthesis


(3-Fluoro-4-methylphenyl)hydrazine (CAS 687971-90-0) is a fluorinated arylhydrazine derivative [1]. Its molecular structure features a phenyl ring substituted with a fluorine atom at the meta (3-) position and a methyl group at the para (4-) position relative to the hydrazine moiety, imparting a unique combination of electronic and steric properties that serve as a foundational building block in organic synthesis [1]. This compound is most often procured as a stable hydrochloride salt to improve its handling and storage characteristics . Its primary commercial and scientific value lies in its utility as a precursor for the construction of nitrogen-rich heterocyclic frameworks, such as pyrazoles and indoles, which are cornerstones of modern pharmaceutical and agrochemical research .

Why (3-Fluoro-4-methylphenyl)hydrazine (CAS 687971-90-0) Cannot Be Replaced by Generic Phenylhydrazines or Simple Analogs


Simple substitution of this compound with an unsubstituted phenylhydrazine or a differently halogenated analog is not a viable strategy for a scientist aiming to optimize specific molecular properties. The presence of the electron-withdrawing fluorine atom ortho to the nucleophilic hydrazine center fundamentally alters the molecule's reactivity profile . Fluorination is a well-established tactic in medicinal chemistry to enhance metabolic stability and modulate pKa, directly impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile [1]. Replacing the 3-fluoro-4-methyl pattern with, for instance, a 4-fluoro or 4-chloro analog would result in a different electronic distribution on the aromatic ring, leading to divergent reaction outcomes in downstream chemistries and a loss of the specific physicochemical properties (such as lipophilicity and polar surface area) that this precise substitution pattern confers . This makes it a non-fungible intermediate for projects where this specific substitution is required in the final target structure.

Quantitative Evidence for Differentiating (3-Fluoro-4-methylphenyl)hydrazine (CAS 687971-90-0) from Analogs


Differentiation by Computed Physicochemical Profile for ADME Prediction

The computed physicochemical properties of (3-Fluoro-4-methylphenyl)hydrazine provide a distinct and quantifiable differentiation from its non-fluorinated parent and other halogenated analogs. The calculated lipophilicity (XLogP3-AA) for this compound is 1.6, which is higher than the XLogP of 1.0 for unsubstituted phenylhydrazine [1][2]. This increase in lipophilicity is directly attributable to the combined effect of the fluorine and methyl substituents. Furthermore, its Topological Polar Surface Area (TPSA) of 38.1 Ų is identical to that of phenylhydrazine, indicating that the strategic substitution modulates lipophilicity to potentially improve membrane permeability without increasing polar surface area, a combination that is highly desirable in CNS drug design [1][2].

Medicinal Chemistry Drug Discovery Computational Chemistry

Differentiation in Reactivity for Controlled Heterocycle Synthesis

The regioselectivity of reactions involving (3-Fluoro-4-methylphenyl)hydrazine is a direct consequence of its substitution pattern. The electron-withdrawing fluorine atom deactivates the ring towards electrophilic aromatic substitution and influences the electronic environment of the hydrazine nitrogens, affecting their nucleophilicity . While direct quantitative comparison of reaction yields for this exact compound versus analogs is not available in the public domain, this electronic modulation is a class-level characteristic of fluorinated phenylhydrazines [1]. Studies on related fluorophenylhydrazines show that the fluorine substituent can direct distal acylation over proximal acylation in a predictable manner [2]. This controlled reactivity is a key advantage over unsubstituted phenylhydrazine, which can lead to complex mixtures of regioisomers in similar reactions, thereby increasing purification costs and lowering the yield of the desired product.

Organic Synthesis Methodology Heterocyclic Chemistry

Handling and Stability Profile of the Hydrochloride Salt Form

The free base form of (3-Fluoro-4-methylphenyl)hydrazine is a liquid that can be prone to oxidation and discoloration upon storage . In contrast, the hydrochloride salt form (CAS 156941-64-9) is a crystalline solid with a stated minimum purity of 95% (often higher from reputable vendors), offering a significantly more stable and easier-to-handle alternative [1]. This salt form is the standard material procured for reliable research and development. While this is a class-level property of many arylhydrazines, the commercial availability of the stable hydrochloride salt directly impacts the user's ability to accurately weigh, store, and utilize the reagent without the need for immediate re-purification, a practical advantage not always available for every analog.

Chemical Handling Stability Procurement

Defined Research and Industrial Applications for (3-Fluoro-4-methylphenyl)hydrazine (CAS 687971-90-0)


Lead Optimization in Drug Discovery Programs Targeting CNS Disorders

Medicinal chemists should procure this compound as a key building block for synthesizing libraries of fluorinated heterocycles, such as pyrazoles and indoles . The compound's computed XLogP of 1.6 and TPSA of 38.1 Ų [1] make it a strategic choice for designing analogs intended to cross the blood-brain barrier. Incorporating this specific arylhydrazine into a lead scaffold provides a direct and quantifiable method for tuning lipophilicity and electronic properties to improve pharmacokinetic profiles, a process that cannot be replicated using the non-fluorinated phenylhydrazine [1].

Development of Novel Fluorinated Agrochemicals with Enhanced Bioavailability

Agrochemical discovery teams can leverage (3-Fluoro-4-methylphenyl)hydrazine as a precursor to synthesize fungicidal and herbicidal agents [2]. The presence of the fluorine atom is a classic strategy for increasing a molecule's metabolic stability and bioavailability in environmental and biological systems [3]. The differentiated lipophilicity (XLogP 1.6) compared to other phenylhydrazines [1] can be exploited to optimize the compound's ability to penetrate plant cuticles or fungal cell walls, a critical performance attribute that justifies its selection over less lipophilic alternatives.

Organic Methodology Research: Studying the Influence of Fluorine on Regioselectivity

This compound serves as an excellent model substrate for academic and industrial research groups focused on developing new synthetic methodologies. The unique 3-fluoro-4-methyl substitution pattern creates a predictable but altered electronic environment for nucleophilic and cycloaddition reactions . Researchers can use this compound to investigate and quantify how the electron-withdrawing fluorine and electron-donating methyl groups influence reaction outcomes (e.g., distal vs. proximal acylation [4]), generating fundamental knowledge and new synthetic protocols that can be applied to other complex substrates.

Synthesis of Advanced Materials and Specialty Chemicals

Chemical engineers and material scientists can use (3-Fluoro-4-methylphenyl)hydrazine as a monomer or reactive precursor in the synthesis of specialty polymers, dyes, and ligands . The introduction of fluorine into a polymer backbone or pendant group is a well-established method to enhance material properties such as thermal stability, chemical resistance, and optical characteristics [3]. The specific combination of substituents on the phenyl ring offers a unique set of properties not found in simpler analogs, enabling the creation of materials with tailored performance for niche applications.

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